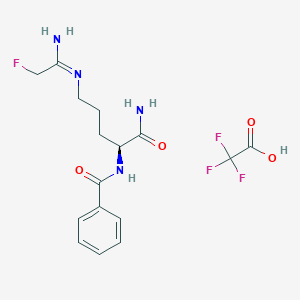

F-Amidine (trifluoroacetate salt)

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYLIKJNBRPBOO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877617-46-4 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Role of F-Amidine in the Inhibition of Protein Arginine Deiminases: A Technical Guide

Abstract

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination.[1][2] This alteration of a positively charged arginine to a neutral citrulline can have profound effects on protein structure and function, and dysregulated PAD activity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis, as well as some cancers.[3][4][5] Consequently, the development of potent and specific PAD inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth exploration of F-amidine, a key irreversible inhibitor of PADs, detailing its mechanism of action, its role as a chemical probe, and the experimental methodologies used to characterize its inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of PADs and the development of related therapeutics.

Introduction to Protein Arginine Deiminases (PADs)

The PAD Enzyme Family and the Citrullination Process

The human PAD family consists of five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities.[1][6] PADs 1-4 are catalytically active, while PAD6 is thought to be inactive.[4][6] These enzymes catalyze the hydrolysis of the guanidinium group of arginine residues within proteins to a ureido group, forming citrulline.[7] This conversion results in the loss of a positive charge and a mass increase of approximately 1 Dalton, which can significantly alter protein conformation, protein-protein interactions, and susceptibility to proteolytic cleavage.[1][2]

Structural Features and Catalytic Mechanism of PADs

PADs are characterized by a conserved C-terminal catalytic domain and an N-terminal domain containing immunoglobulin-like subdomains.[6][8] The catalytic activity of PADs is strictly dependent on calcium ions (Ca²⁺).[3][6] Calcium binding induces significant conformational changes, particularly in the C-terminal domain, leading to the formation of a catalytically competent active site.[6][8] The active site contains a critical catalytic dyad composed of a cysteine and a histidine residue.[9] The proposed catalytic mechanism involves a nucleophilic attack by the active site cysteine thiolate on the guanidinium carbon of the arginine substrate.[6][9] This is followed by the formation of a tetrahedral intermediate and subsequent release of ammonia, resulting in a stable S-alkylthiouronium intermediate which is then hydrolyzed to release the citrullinated protein.[9]

Pathophysiological Roles of PADs

Hypercitrullination, the excessive activity of PADs, is a hallmark of several autoimmune diseases.[3] In rheumatoid arthritis, for instance, the presence of autoantibodies against citrullinated proteins (ACPAs) is a key diagnostic and prognostic marker.[5] PAD4, in particular, has been strongly implicated in the pathogenesis of rheumatoid arthritis and other inflammatory conditions through its role in neutrophil extracellular trap (NET) formation, a process where deimination of histones is a critical step.[1] Dysregulated PAD2 activity has been linked to multiple sclerosis and breast cancer.[4] Given their central role in these pathologies, PADs have emerged as attractive therapeutic targets.

F-Amidine: A Potent Irreversible PAD Inhibitor

Design and Rationale

F-amidine, or N-α-benzoyl-N⁵-(2-fluoro-1-iminoethyl)-L-ornithine amide, was designed as a mechanism-based irreversible inhibitor of PADs.[10][11] Its design is based on the structure of N-α-benzoyl-L-arginine amide (BAA), a well-characterized small molecule substrate for PAD enzymes.[3][10] F-amidine mimics the substrate by retaining the benzoyl and amide groups for recognition and binding within the active site.[1] The key innovation lies in the replacement of the guanidinium group's terminal amino group with a fluoroacetamidine "warhead".[1] The electron-withdrawing fluorine atom makes the adjacent carbon susceptible to nucleophilic attack by the active site cysteine.[1]

Mechanism of Irreversible Inhibition

F-amidine acts as a suicide inhibitor, meaning it is processed by the enzyme's own catalytic mechanism to generate a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation.[10] Upon binding to the active site, the catalytic cysteine (Cys645 in PAD4) attacks the electrophilic carbon of the fluoroacetamidine group.[3][10] This results in the formation of a stable thioether linkage between the inhibitor and the enzyme, permanently blocking the active site and preventing further substrate turnover.[3] This covalent modification is time- and concentration-dependent.[3]

Caption: Mechanism of irreversible inhibition of PADs by F-amidine.

F-amidine and its Analogs: Pan-PAD Inhibition and the Quest for Selectivity

F-amidine and its close analog, Cl-amidine (where fluorine is replaced by chlorine), are considered pan-PAD inhibitors, as they demonstrate activity against multiple PAD isozymes.[1][3] Cl-amidine is generally more potent than F-amidine, which is consistent with chloride being a better leaving group.[1][3] While these pan-inhibitors are valuable research tools, the development of isozyme-selective inhibitors is crucial for dissecting the specific roles of each PAD isozyme in health and disease and for developing more targeted therapeutics with fewer off-target effects.[12] Research efforts have focused on modifying the scaffold of F-amidine and Cl-amidine to achieve greater selectivity. For example, the development of benzimidazole-based derivatives has led to compounds with significantly increased potency and selectivity for PAD2.[4]

Experimental Characterization of F-Amidine Inhibition

In Vitro Enzyme Kinetic Assays

The inhibitory potency of F-amidine is typically determined using in vitro enzyme kinetic assays. These assays monitor the rate of the PAD-catalyzed reaction in the presence and absence of the inhibitor.

3.1.1. Colorimetric Assay for PAD Activity

A common method for measuring PAD activity is a colorimetric assay that detects the ammonia produced during the citrullination reaction.

Protocol:

-

Reagent Preparation:

-

Recombinant human PAD enzyme (e.g., PAD4) in assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 5 mM DTT, pH 7.6).

-

Substrate solution: N-α-benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD substrate in assay buffer.[3]

-

Calcium chloride (CaCl₂) solution.

-

F-amidine stock solution in a suitable solvent (e.g., DMSO).

-

Colorimetric ammonia detection reagent (e.g., diacetyl monoxime-thiosemicarbazide reagent).

-

-

Assay Procedure:

-

In a 96-well plate, add the PAD enzyme to the assay buffer containing CaCl₂.

-

Add varying concentrations of F-amidine (or vehicle control) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., a mixture of sulfuric and phosphoric acid).

-

Add the colorimetric reagent and heat the plate (e.g., at 95°C) to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PAD activity remaining at each F-amidine concentration relative to the vehicle control.

-

Plot the percentage of activity versus the logarithm of the F-amidine concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, the apparent IC₅₀ will be time-dependent.

-

To determine the kinetic parameters of irreversible inhibition (kinact and KI), progress curves of the reaction at different inhibitor concentrations are monitored over time.[9] The observed pseudo-first-order rate constant of inactivation (kobs) is determined at each inhibitor concentration, and a plot of kobs versus inhibitor concentration allows for the calculation of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).[9]

-

Cellular Assays for PAD Inhibition

To assess the efficacy of F-amidine in a cellular context, various assays can be employed to measure the inhibition of intracellular PAD activity.

3.2.1. Western Blotting for Citrullinated Proteins

This method directly visualizes the reduction in protein citrullination in cells treated with F-amidine.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HL-60 promyelocytic leukemia cells, which can be induced to express high levels of PAD4) under standard conditions.

-

Treat the cells with varying concentrations of F-amidine or Cl-amidine (or vehicle control) for a specific duration.

-

Induce PAD activity, for example, by stimulating the cells with a calcium ionophore (e.g., ionomycin) to increase intracellular calcium levels.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes citrullinated proteins (e.g., an anti-modified citrulline antibody).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the citrullination signal to a loading control (e.g., β-actin or GAPDH).

-

3.2.2. In-Cell Target Engagement Assay

This assay confirms that the inhibitor is binding to its intended target within the cell.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of a clickable or tagged version of F-amidine.

-

Lyse the cells.

-

-

Click Chemistry or Affinity Purification:

-

For clickable probes, perform a click reaction with a fluorescent reporter molecule.

-

For biotinylated probes, perform affinity purification using streptavidin beads.

-

-

Detection:

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blotting for the target PAD isozyme.[4]

-

The intensity of the fluorescent signal or the amount of purified PAD will be proportional to the extent of target engagement.

-

In Vivo Efficacy Studies

The therapeutic potential of F-amidine and its analogs is evaluated in animal models of diseases where PADs are implicated.

Example: Collagen-Induced Arthritis (CIA) Model in Mice

-

Induction of Arthritis:

-

Induce arthritis in susceptible mouse strains (e.g., DBA/1J) by immunization with type II collagen emulsified in complete Freund's adjuvant.

-

-

Inhibitor Administration:

-

Once clinical signs of arthritis appear, administer F-amidine, Cl-amidine, or a vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection or oral gavage).[8]

-

-

Assessment of Disease Severity:

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on the number of inflamed joints).

-

At the end of the study, collect tissues (e.g., paws, spleen, serum) for further analysis.

-

-

Histological and Biomarker Analysis:

-

Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

-

Measure levels of inflammatory cytokines and anti-citrullinated protein antibodies in the serum.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Inhibitor | Target PAD(s) | IC₅₀ (μM)a | kinact/KI (M-1s-1)b | Cellular Efficacy | In Vivo Efficacy |

| F-amidine | Pan-PAD | Time-dependent | ~4,000 (for PAD4) | Inhibits cellular citrullination | Reduces disease severity in CIA models[11] |

| Cl-amidine | Pan-PAD | Time-dependent | ~13,000 (for PAD4)[1] | More potent than F-amidine in cells | Reduces disease severity in CIA and colitis models[8] |

| BB-Cl-amidine | Pan-PAD | Time-dependent | - | ~10-fold more potent than Cl-amidine in cells[4] | Effective in lupus and RA models |

| Compound 30ac | PAD2-selective | Time-dependent | >100-fold selective for PAD2 | High cellular efficacy for PAD2 inhibition[4] | - |

a Apparent IC₅₀ values for irreversible inhibitors are dependent on pre-incubation time. b A measure of the inactivation efficiency. c A benzimidazole-based derivative of Cl-amidine.[4]

Visualizing Experimental Workflows

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidyl Arginine Deiminases in Chronic Diseases: A Focus on Rheumatoid Arthritis and Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: Unveiling F-Amidine, a Key Tool in Epigenetic and Immunological Research

An In-depth Technical Guide to F-Amidine (trifluoroacetate salt): A Potent Inhibitor of Protein Arginine Deiminases

F-Amidine (trifluoroacetate salt) has emerged as a critical chemical probe for researchers in drug development, immunology, and oncology. It is a potent, irreversible inhibitor of Protein Arginine Deiminases (PADs), a family of enzymes that play a crucial role in various physiological and pathological processes.[1][2][3] The dysregulation of PAD activity has been strongly implicated in the onset and progression of autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and lupus, as well as various cancers.[2][4]

The primary function of PAD enzymes is to catalyze the post-translational modification known as citrullination or deimination.[5] This process involves the conversion of a positively charged arginine residue on a protein to a neutral citrulline.[5] This seemingly subtle change can have profound effects on protein structure and function, thereby influencing gene regulation, signal transduction, and the formation of Neutrophil Extracellular Traps (NETs) in the innate immune response.[4][5] F-Amidine's ability to specifically and irreversibly block this process makes it an invaluable tool for dissecting the roles of PAD enzymes in health and disease.[1][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of F-Amidine (trifluoroacetate salt) for the scientific community.

Physicochemical Properties and Molecular Structure

F-Amidine is chemically known as N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-benzamide, supplied as its trifluoroacetate salt.[1] This salt form enhances its stability and solubility for experimental use.

Molecular Identifiers and Characteristics

The fundamental properties of F-Amidine (trifluoroacetate salt) are summarized below, providing essential information for its identification, handling, and use in quantitative experiments.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | [7] |

| Synonyms | F-Amidine trifluoroacetate salt, N-α-Benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide | [1][7][] |

| CAS Number | 877617-46-4 | [1] |

| Molecular Formula | C₁₄H₁₉FN₄O₂ • CF₃COOH | [1][] |

| Molecular Weight | 408.4 g/mol | [1][] |

| Appearance | A crystalline solid | [9] |

| Purity | ≥95% | [1][] |

| InChI | InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | [1][] |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=O)N.C(=O)(C(F)(F)F)O | [] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity and activity of F-Amidine. The compound exhibits good solubility in various organic solvents and aqueous buffers.

| Solvent | Solubility | Reference(s) |

| DMF | 20 mg/mL | [1] |

| DMSO | 20 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Storage and Stability: F-Amidine (trifluoroacetate salt) should be stored at -20°C.[10] Under these conditions, it is stable for at least two years.[1] It is shipped at room temperature for short durations.[1] For aqueous solutions, it is recommended not to store them for more than one day to ensure maximum activity.[10]

Mechanism of Action: Irreversible Inactivation of PAD Enzymes

F-Amidine acts as a mechanism-based inactivator, or "suicide inhibitor," of PAD enzymes. Its design is based on the structure of benzoyl-arginine amide, a known substrate for PADs.[5] The key to its inhibitory action lies in the fluoroacetamidine "warhead."[4]

The catalytic mechanism of PADs involves a nucleophilic attack by an active site cysteine residue (Cys645 in PAD4) on the guanidinium group of an arginine substrate.[2][6] F-Amidine mimics this substrate. The electron-withdrawing fluorine atom in the fluoroacetamidine group makes the adjacent carbon highly electrophilic and susceptible to attack by the catalytic cysteine.[5] This results in the formation of a stable, covalent thioether linkage between F-Amidine and the enzyme, leading to its irreversible inactivation.[1][2] This inactivation is calcium-dependent, as Ca²⁺ binding induces a conformational change in the enzyme that correctly orients the active site residues for catalysis and, consequently, for inactivation by F-Amidine.[2]

Caption: Proposed mechanism of irreversible PAD4 inactivation by F-Amidine.

Enzyme Kinetics and Selectivity

F-Amidine demonstrates selectivity for different PAD isozymes, with a notable potency against PAD1 and PAD4.[1][] This selectivity is crucial for attributing specific biological effects to the inhibition of particular PAD family members.

| Enzyme Target | IC₅₀ Value (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) | Reference(s) |

| PAD1 | 29.5 | 2,800 | [1] |

| PAD2 | - | 380 | [1] |

| PAD3 | 350 | 170 | [1] |

| PAD4 | 21.6 | 3,000 | [1][2] |

The data indicates that F-Amidine is a more potent inactivator of PAD1 and PAD4 compared to PAD2 and PAD3. Its structurally related analog, Cl-Amidine, is generally more potent against PAD4.[9]

Biological Activity and Research Applications

F-Amidine's potent and selective inhibitory profile makes it a valuable tool across multiple research areas, particularly in oncology and immunology.

Oncology Research

Dysregulated PAD activity, especially PAD4, has been linked to cancer through its role in chromatin decondensation and gene regulation.[9] F-Amidine has been shown to be cytotoxic to several cancer cell lines, highlighting the therapeutic potential of PAD inhibition.

-

HL-60 (Human Promyelocytic Leukemia): IC₅₀ = 0.5 µM[1]

-

MCF-7 (Human Breast Adenocarcinoma): IC₅₀ = 0.5 µM[1]

-

HT-29 (Human Colon Adenocarcinoma): IC₅₀ = 1 µM[1]

These findings suggest that by inhibiting PADs, F-Amidine can interfere with critical cellular processes in cancer cells, leading to cell death.

Immunology and Autoimmune Disease

PAD enzymes are key players in the inflammatory process and the development of autoimmunity. A primary mechanism is their role in the formation of Neutrophil Extracellular Traps (NETs). NETosis is a form of neutrophil cell death where chromatin is extruded to trap pathogens; however, excessive NET formation, driven by PAD4-mediated histone citrullination, is implicated in diseases like lupus and rheumatoid arthritis.[4][11]

F-Amidine and its analogs have been shown to inhibit NET formation, thereby reducing the inflammatory burden in preclinical models of autoimmune disease.[11] Furthermore, F-Amidine is bioavailable and has demonstrated efficacy in cellular models, where it can reduce the interaction between the transcriptional coactivator p300 and its partner GRIP1, a process enhanced by PAD4 activity.[2]

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy, adherence to standardized protocols is essential when working with F-Amidine.

Preparation of Stock Solutions

A concentrated stock solution is the starting point for most experiments. DMSO is a commonly used solvent due to its high solubilizing capacity and compatibility with many biological assays.

Materials:

-

F-Amidine (trifluoroacetate salt) powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance and micropipettes

Procedure:

-

Equilibrate the F-Amidine vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of F-Amidine powder using a precision balance in a chemical fume hood.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM). For a 20 mM stock from 1 mg of F-Amidine (MW: 408.4 g/mol ), the required DMSO volume is: (1 mg / 408.4 mg/mmol) / 20 mmol/L = 0.000122 L = 122 µL.

-

Add the calculated volume of DMSO to the vial containing the F-Amidine powder.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

In Vitro PAD4 Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PAD4 activity. The assay detects the ammonia released during the conversion of arginine to citrulline.

Materials:

-

Recombinant human PAD4

-

F-Amidine stock solution

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6

-

Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

-

Color Reagent A: Diacetyl monoxime solution

-

Color Reagent B: Thiosemicarbazide/Acid solution

-

96-well microplate

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Pre-incubation: In a 96-well plate, add 5 µL of varying concentrations of F-Amidine (prepared by serial dilution in Assay Buffer) to triplicate wells. Include wells for a "no inhibitor" control (add 5 µL of Assay Buffer with DMSO vehicle) and a "no enzyme" blank.

-

Add 40 µL of PAD4 enzyme solution (e.g., 50 ng/well in Assay Buffer) to all wells except the "no enzyme" blanks.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add 5 µL of the BAEE substrate solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Color Reagent A followed by 100 µL of Color Reagent B to all wells.

-

Heat the plate at 95°C for 15 minutes to allow color development.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Subtract the absorbance of the "no enzyme" blank from all other readings. Calculate the percentage of inhibition for each F-Amidine concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Caption: A streamlined workflow for determining the IC₅₀ of F-Amidine against PAD4.

Synthesis Overview

The synthesis of F-Amidine is typically achieved through a solid-phase methodology.[2] This approach offers advantages in purification and handling of intermediates. The general strategy involves the on-resin coupling of an ethyl fluoroacetimidate hydrochloride to N-α-benzoyl ornithine.[2] The final compound is then cleaved from the resin and purified, commonly using reverse-phase HPLC, to yield the final product with high purity.[2]

Safety and Handling Precautions

F-Amidine (trifluoroacetate salt) should be handled as a potentially hazardous material.[10] Standard laboratory safety practices are required.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat at all times.

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[10][12] It may cause eye and skin irritation.[12] Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Directions

F-Amidine (trifluoroacetate salt) is a cornerstone tool for investigating the biology of protein arginine deiminases. Its well-characterized chemical properties, specific mechanism of action, and proven utility in cellular and in vivo models make it an indispensable reagent. As a selective inhibitor of PAD1 and PAD4, it allows for the precise interrogation of the roles these enzymes play in gene regulation, inflammation, and cancer progression. Future research will likely focus on developing second-generation inhibitors based on the F-Amidine scaffold with enhanced isozyme selectivity and improved pharmacokinetic profiles, paving the way for potential therapeutic applications in a range of human diseases.

References

-

Luo, Y., Knuckley, B., Bhatia, M., et al. (2007). A fluoroacetamidine-based inactivator of protein arginine deiminase 4. Journal of the American Chemical Society, 129(1), 10-11. [Link]

-

Muth, A., Subramanian, V., Beaumont, E., et al. (2017). Development of a selective inhibitor of protein arginine deiminase 2. Journal of Medicinal Chemistry, 60(7), 3198-3211. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11589584, F-amidine. Retrieved from [Link]

-

Witalison, E., Thompson, P., & Hofseth, L. J. (2015). Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation. Current Drug Targets, 16(7). [Link]

-

Stone, E. M., Schaller, T. H., & Fast, W. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry, 45(39), 11727-11736. [Link]

-

Luo, Y., Knuckley, B., Bhatia, M., et al. (2006). A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation. Journal of the American Chemical Society, 128(51), 16472-3. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. F-amidine | C14H19FN4O2 | CID 11589584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. fishersci.com [fishersci.com]

Investigating the Role of PAD Enzymes in Rheumatoid Arthritis with F-Amidine: A Technical Guide for Researchers

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the role of Peptidyl Arginine Deiminase (PAD) enzymes in the pathogenesis of rheumatoid arthritis (RA) using F-Amidine and its analogs as chemical probes. Herein, we delve into the core principles, offer validated experimental protocols, and provide insights into data interpretation, empowering you to design and execute robust studies in this critical area of autoimmune disease research.

The Central Role of PAD Enzymes and Citrullination in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. A key pathological feature of RA is the production of autoantibodies against citrullinated proteins (ACPAs), which are highly specific for the disease and often appear before clinical symptoms manifest. This phenomenon places the process of citrullination, and the enzymes responsible for it, at the heart of RA pathogenesis.

Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline. This conversion is catalyzed by a family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs). In humans, five isoforms (PAD1-4 and PAD6) have been identified, with PAD2 and PAD4 being the most implicated in RA. The change in charge and structure of proteins upon citrullination can create neoantigens that are recognized as foreign by the immune system, breaking self-tolerance and initiating an autoimmune cascade.

Furthermore, PAD enzymes, particularly PAD4, play a crucial role in the formation of Neutrophil Extracellular Traps (NETs). NETosis is a unique form of neutrophil cell death where decondensed chromatin, decorated with granular proteins, is released to trap pathogens. However, in the context of RA, excessive NET formation can expose citrullinated autoantigens, further fueling the inflammatory response.

dot

Caption: The central role of PAD2 and PAD4 in RA pathogenesis.

F-Amidine and its Analogs: Potent Tools for PAD Inhibition

To dissect the precise role of PAD enzymes in RA, potent and specific inhibitors are indispensable. F-amidine and its more potent chloro-analog, Cl-amidine, are mechanism-based irreversible inhibitors of PAD enzymes. These compounds mimic the substrate arginine and covalently modify a critical cysteine residue in the active site of PADs, leading to their inactivation.

dot

Caption: Mechanism of irreversible PAD inactivation by F-Amidine.

The development of these inhibitors has been pivotal in validating PADs as therapeutic targets for RA. Their use in both in vitro and in vivo models has demonstrated that inhibiting PAD activity can significantly ameliorate disease severity.

Quantitative Data on PAD Inhibitors

The following table summarizes the inhibitory potency of F-amidine and its analog, Cl-amidine, against various PAD isoforms. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.

| Inhibitor | Target PAD Isoform | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |

| F-amidine | PAD1 | - | 2800 | [1] |

| PAD2 | - | 380 | [1] | |

| PAD3 | - | 170 | [1] | |

| PAD4 | 22 ± 2.1 | 3000 | [1][2] | |

| Cl-amidine | PAD1 | - | 37,000 | [1] |

| PAD2 | - | 1200 | [1] | |

| PAD3 | - | 2000 | [1] | |

| PAD4 | 5.9 ± 0.3 | 13,000 | [1][2] |

Experimental Protocols for Investigating PAD Enzymes in RA

This section provides detailed, step-by-step methodologies for key experiments to investigate the role of PAD enzymes in RA using F-amidine or its analogs.

In Vitro PAD Activity Assays

Assessing the enzymatic activity of PADs is fundamental to understanding their function and the efficacy of inhibitors. Both colorimetric and fluorescence-based assays are commonly employed.

This assay measures the amount of citrulline produced from a substrate, typically Nα-benzoyl-L-arginine ethyl ester (BAEE).[3]

Materials:

-

Recombinant human PAD2 or PAD4

-

Nα-benzoyl-L-arginine ethyl ester (BAEE)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT

-

Color Reagent A: 0.5% Diacetyl monoxime, 0.25% Thiosemicarbazide in water

-

Color Reagent B: 1.5 mg/mL FeCl₃ in 5.5 M H₃PO₄ and 5.5 M H₂SO₄

-

F-Amidine or other inhibitors

-

96-well microplate

-

Plate reader capable of measuring absorbance at 530 nm

Procedure:

-

Prepare a standard curve of L-citrulline (0-100 nmol).

-

In a 96-well plate, add 20 µL of Assay Buffer containing the desired concentration of F-amidine or vehicle control.

-

Add 20 µL of recombinant PAD enzyme (e.g., 50 ng/well) to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of 10 mM BAEE.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of Color Reagent A followed by 100 µL of Color Reagent B.

-

Incubate the plate at 95°C for 15 minutes.

-

Cool the plate to room temperature and measure the absorbance at 530 nm.

-

Calculate the PAD activity based on the citrulline standard curve.

This assay offers higher sensitivity and is suitable for high-throughput screening.[4][5]

Materials:

-

Recombinant human PAD2 or PAD4

-

Fluorescent PAD substrate (e.g., from a commercial kit)

-

Assay Buffer: Typically provided in a kit, often containing Tris-HCl, CaCl₂, and DTT.

-

F-Amidine or other inhibitors

-

Black, clear flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

In a black 96-well plate, add Assay Buffer, inhibitor (or vehicle), and recombinant PAD enzyme.

-

Incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorescent substrate.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 20-30 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the PAD activity.

dot

Caption: General workflow for in vitro PAD activity assays.

In Vivo Studies: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used and well-characterized model of inflammatory arthritis that shares many pathological features with human RA.[3][6][7]

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

F-Amidine or Cl-amidine

-

Vehicle (e.g., PBS)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine CII in CFA (1:1 ratio). The final concentration of CII should be 2 mg/mL.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine CII in IFA (1:1 ratio) at a final concentration of 2 mg/mL.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Inhibitor Administration:

-

Begin daily intraperitoneal (i.p.) injections of F-amidine/Cl-amidine or vehicle from Day 0 or at the onset of clinical signs. A typical dose for Cl-amidine is 10-50 mg/kg.

-

-

Clinical Scoring:

-

Monitor mice three times a week for signs of arthritis starting from Day 21.

-

Score each paw on a scale of 0-4:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The maximum score per mouse is 16.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the hind paws.

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Detection of Citrullinated Proteins

This technique allows for the detection of total citrullinated proteins in cell lysates or tissue extracts.[8]

Materials:

-

Protein lysates from cells or tissues

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Anti-citrulline antibody (e.g., F95 monoclonal antibody) or an anti-modified citrulline antibody kit

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-citrulline antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

This method allows for the visualization and localization of citrullinated proteins within the inflamed joint.

Materials:

-

Paraffin-embedded synovial tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary anti-citrulline antibody

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced antigen retrieval.

-

Permeabilize the sections with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-citrulline antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI.

-

Mount the coverslip with antifade mounting medium.

-

Visualize the staining using a fluorescence microscope.

Quantification of Neutrophil Extracellular Trap (NET) Formation

Inhibiting PADs can reduce NETosis. This can be quantified in vitro using a cell-impermeable DNA dye.

Materials:

-

Isolated human or murine neutrophils

-

PMA or other NET-inducing stimuli

-

F-Amidine or other inhibitors

-

Cell-impermeable DNA dye (e.g., Sytox Green)

-

Black 96-well plate

-

Fluorescence plate reader

Procedure:

-

Seed neutrophils in a black 96-well plate.

-

Pre-incubate the cells with F-amidine or vehicle for 30 minutes.

-

Add the cell-impermeable DNA dye to all wells.

-

Stimulate the cells with a NET-inducing agent (e.g., PMA).

-

Measure fluorescence immediately in kinetic mode for 2-4 hours.

-

An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA.

Data Interpretation and Self-Validation

When interpreting your data, it is crucial to include appropriate controls to ensure the validity of your findings.

-

In vitro assays: Always include a no-enzyme control to account for background signal and a positive control with a known PAD inhibitor.

-

In vivo studies: A vehicle-treated group is essential to determine the baseline disease progression. Consider a preventative (dosing from Day 0) and a therapeutic (dosing after disease onset) treatment regimen to answer different experimental questions.

-

Western blotting and Immunofluorescence: Use a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. For immunofluorescence, imaging of non-arthritic tissue can serve as a negative control for disease-specific citrullination.

By carefully designing your experiments with these considerations and following the detailed protocols provided, you will be well-equipped to generate high-quality, reproducible data to further elucidate the critical role of PAD enzymes in rheumatoid arthritis.

References

-

Willis, V. C., Banda, N. K., Lahey, L. J., et al. (2011). Amelioration of Collagen-Induced Arthritis by N-α-Benzoyl-N5-(2-Chloro-1-Iminoethyl)-l-Ornithine Amide, a Protein Arginine Deiminase Inhibitor. The Journal of Immunology, 186(7), 4396–4404. [Link]

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

-

de Kovel, C. G. F., Derksen, V. F. A. M., van der Bilt, E. A. C., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1095599. [Link]

-

Wei, L., Wasilewski, E., Chakka, S., et al. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. International Journal of Molecular Sciences, 25(5), 2786. [Link]

-

Saffarzadeh, M., & Mookherjee, N. (2017). In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation. Bio-protocol, 7(13), e2393. [Link]

-

Dreyton, C. J., Knuckley, B., Jones, J. E., et al. (2014). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Journal of Biological Chemistry, 289(35), 24348–24358. [Link]

-

Chang, X., Zhao, Y., & Yan, X. (2013). Screening citrullinated proteins in synovial tissues of rheumatoid arthritis using 2-dimensional western blotting. The Journal of Rheumatology, 40(1), 11-18. [Link]

-

Kawalkowska, J., Quirke, A. M., Ghari, F., et al. (2016). Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses. Scientific Reports, 6, 26549. [Link]

-

Mondal, S., & Thompson, P. R. (2019). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca dependent allosteric binding site. Nature Communications, 10(1), 3847. [Link]

-

Bio-Techne. (n.d.). Immunofluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Protocol. Retrieved from [Link]

-

Kuhn, K. A., Kulik, L., Tomooka, B., et al. (2006). Antibodies against citrullinated proteins enhance tissue injury in experimental autoimmune arthritis. The Journal of Clinical Investigation, 116(4), 961–973. [Link]

-

Brinkmann, V. (2018). Methods for Detecting Neutrophil Extracellular Trap Formation: From Microscopy to High-Throughput Technologies. Methods in Molecular Biology, 1809, 25-37. [Link]

-

A. Ardita, et al. (2019). Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor. Molecules, 24(9), 1721. [Link]

-

Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(10), e286. [Link]

-

Lood, C., & Blanco, L. P. (2021). Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research. Journal of Innate Immunity, 13(3), 159–170. [Link]

-

Vossenaar, E. R., & van Venrooij, W. J. (2004). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Current Protocols in Protein Science, Chapter 14, Unit 14.10. [Link]

-

Bicker, K. L., & Thompson, P. R. (2013). Chemical Proteomic Platform To Identify Citrullinated Proteins. Journal of the American Chemical Society, 135(39), 14782–14785. [Link]

-

Wang, S., Wang, Y. (2013). Peptidylarginine deiminases in citrullination, gene regulation, health and disease. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(10), 1126-1135. [Link]

-

Lee, Y. H., Coon, M. J., & Thompson, P. R. (2019). Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism. Biochemistry, 58(4), 301–311. [Link]

-

Biron, E., & Thompson, P. R. (2019). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. Current Opinion in Structural Biology, 59, 205–215. [Link]

-

Knipp, M., & Vasak, M. (2000). A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline. Analytical Biochemistry, 286(2), 257–264. [Link]

-

M, Al-Samhari. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. Journal of Histology & Histopathology, 7(2), 1-8. [Link]

-

de Kovel, C. G. F., Derksen, V. F. A. M., van der Bilt, E. A. C., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1095599. [Link]

Sources

- 1. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. med.stanford.edu [med.stanford.edu]

F-Amidine's Impact on Gene Regulation Through PAD4 Inhibition: A Technical Guide

This guide provides an in-depth technical exploration of F-Amidine, a potent irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), and its profound impact on gene regulation. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of F-Amidine action, its effects on chromatin structure, and the subsequent downstream consequences for gene expression. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for investigating these phenomena.

The Central Role of PAD4 in Gene Regulation

Protein Arginine Deiminase 4 (PAD4) is a critical enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination. This process has significant implications for protein structure and function due to the loss of a positive charge and a reduction in hydrogen bonding capacity. PAD4 is unique among the PAD family members as it possesses a nuclear localization signal, allowing it to directly influence chromatin architecture and gene transcription.

PAD4's primary nuclear substrates are histones, particularly histones H3 and H4. By citrullinating arginine residues on these histone tails, PAD4 disrupts the electrostatic interactions between histones and DNA, leading to chromatin decondensation. This "unraveling" of the chromatin can expose promoter and enhancer regions, thereby modulating the accessibility of the transcriptional machinery to DNA and influencing gene expression. The effect of PAD4-mediated histone citrullination on transcription is context-dependent, leading to both gene activation and repression.

Beyond its direct effects on chromatin, PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] NETosis is a specialized form of neutrophil cell death characterized by the release of a web-like structure of decondensed chromatin decorated with granular proteins. This process is initiated by the citrullination of histones by PAD4, which is essential for the necessary chromatin decondensation. While a vital component of the innate immune response against pathogens, dysregulated NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases.

F-Amidine: A Precision Tool for PAD4 Inhibition

F-Amidine, and its closely related analog Cl-Amidine, are haloacetamidine-based irreversible inhibitors of PAD enzymes.[4][5] These compounds act as suicide inhibitors by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4.[4] This irreversible inactivation provides a powerful and specific tool to probe the functional roles of PAD4 in cellular processes.

The decision to use F-Amidine or Cl-Amidine in experimental settings often depends on the desired potency and isozyme selectivity. Cl-Amidine generally exhibits higher potency against PAD4 compared to F-Amidine.[4][5] However, both compounds have been instrumental in elucidating the downstream effects of PAD4 inhibition.

Quantitative Comparison of F-Amidine and Cl-Amidine Activity

| Inhibitor | Target PAD Isozyme | IC50 (μM) | k_inact_ / K_I_ (M⁻¹min⁻¹) | Reference(s) |

| F-Amidine | PAD1 | 29.5 ± 1.31 | 2800 | [5] |

| PAD3 | ~350 | 170 | [5] | |

| PAD4 | 21.6 ± 2.1 | 3000 | [4] | |

| Cl-Amidine | PAD1 | 0.8 ± 0.3 | 37,000 | [5][6] |

| PAD2 | - | 1,200 | [6] | |

| PAD3 | 6.2 ± 1.0 | 2,000 | [5][6] | |

| PAD4 | 5.9 ± 0.3 | 13,000 | [4][6] |

Table 1: Comparative inhibitory activity of F-Amidine and Cl-Amidine against various PAD isozymes. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. k_inact_ / K_I_ is a measure of the inactivation efficiency.

Visualizing the Mechanism: F-Amidine's Action on Gene Regulation

To better understand the cascade of events initiated by F-Amidine, the following diagrams illustrate the key molecular pathways and experimental workflows.

Experimental Protocols for Studying F-Amidine's Effects

A critical aspect of understanding F-Amidine's impact is the ability to reliably measure its effects on PAD4 activity, histone citrullination, NET formation, and gene expression. The following are detailed protocols for key experiments.

Colorimetric Assay for PAD Activity

This assay provides a quantitative measure of PAD activity by detecting the amount of citrulline produced from a substrate.

Principle: The assay is based on the chemical modification of citrulline with diacetyl monoxime at high temperature, which produces a colored product that can be measured spectrophotometrically.[1]

Step-by-Step Protocol:

-

Prepare Reagents:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT.

-

Substrate Solution: 20 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) in deionized water.

-

Color Reagent A: 0.5% (w/v) diacetyl monoxime, 0.25% (w/v) thiosemicarbazide in deionized water.

-

Color Reagent B: 3 M H₂SO₄, 3 M H₃PO₄, 150 µM FeCl₃.

-

Stop Solution: 2 M perchloric acid.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 20 µL of purified PAD4 enzyme or cell lysate.

-

Add 20 µL of F-Amidine at various concentrations (or vehicle control). Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the BAEE substrate solution.

-

Incubate at 37°C for 30-60 minutes.

-

-

Color Development:

-

Stop the reaction by adding 60 µL of Stop Solution.

-

Add 120 µL of a 3:1 mixture of Color Reagent B and Color Reagent A.

-

Incubate at 95°C for 20 minutes.

-

Cool the plate to room temperature.

-

-

Measurement:

-

Read the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of L-citrulline to quantify the amount of citrulline produced.

-

Immunofluorescence Staining for Citrullinated Histones and NETs

This protocol allows for the visualization and quantification of histone citrullination and NET formation in cells treated with F-Amidine.

Principle: Cells are fixed, permeabilized, and then stained with antibodies specific for citrullinated histone H3 (H3Cit) and a marker for neutrophils (e.g., myeloperoxidase, MPO). DNA is counterstained with a fluorescent dye like DAPI. The colocalization of H3Cit, MPO, and extracellular DNA is indicative of NETs.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture neutrophils or other relevant cell types on glass coverslips.

-

Treat cells with a NET-inducing agent (e.g., PMA, ionomycin) in the presence or absence of F-Amidine for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-citrullinated histone H3 and mouse anti-MPO) diluted in 1% BSA/PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) and DAPI for 1 hour at room temperature in the dark.

-

-

Imaging and Quantification:

-

Wash three times with PBS and mount the coverslips on microscope slides.

-

Image the slides using a fluorescence or confocal microscope.

-

Quantify NET formation by measuring the area of colocalized H3Cit, MPO, and DAPI signals using image analysis software.

-

Chromatin Immunoprecipitation (ChIP) for Histone Citrullination

ChIP followed by sequencing (ChIP-seq) can identify the genomic regions where histone citrullination is altered by F-Amidine treatment.

Principle: Cells are treated with F-Amidine, and proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific for citrullinated histone H3 is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and sequenced.

Step-by-Step Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells with F-Amidine or vehicle control.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-citrullinated histone H3 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of histone citrullination enrichment.

-

Compare the peak profiles between F-Amidine-treated and control samples to identify differentially citrullinated regions.

-

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

RNA-seq provides a comprehensive view of the transcriptome and allows for the identification of genes whose expression is significantly altered by F-Amidine treatment.

Principle: RNA is extracted from F-Amidine-treated and control cells, converted to cDNA, and sequenced. The sequencing reads are then mapped to the genome to quantify the expression level of each gene. Statistical analysis is used to identify differentially expressed genes.

Step-by-Step Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with F-Amidine or vehicle control.

-

Extract total RNA using a suitable kit, ensuring high quality and integrity.

-

-

Library Preparation:

-

Deplete ribosomal RNA or enrich for poly(A)+ mRNA.

-

Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes with significant expression changes between F-Amidine-treated and control samples.[5][7]

-

Functional Annotation and Pathway Analysis: Perform gene ontology and pathway analysis on the differentially expressed genes to understand their biological functions.

-

Downstream Effects on Gene Regulation: Specific Examples

Inhibition of PAD4 with F-Amidine has been shown to have significant effects on the expression of genes involved in pluripotency and differentiation. For example, pharmacological inhibition of PAD4 leads to the downregulation of key pluripotency markers such as Nanog and Tcl1.[8] RNA-sequencing analysis of PAD4-knockout embryonic stem cells has revealed impaired upregulation of genes associated with mesodermal lineage specification, including those involved in polarized growth and vessel formation.[8]

Conclusion

F-Amidine serves as a powerful chemical probe for dissecting the intricate roles of PAD4 in gene regulation. By irreversibly inhibiting PAD4, F-Amidine allows for the precise investigation of the consequences of blocking histone citrullination and NET formation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the impact of F-Amidine on chromatin dynamics and gene expression in various biological contexts. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting PAD4 in a range of diseases, from autoimmune disorders to cancer.

References

-

Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. (2024-02-28). Pharmaceutics. [Link]

-

Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. (2007-03-02). Biochemistry. [Link]

-

Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. (2010-09-28). Biochemistry. [Link]

-

Transcriptomic analysis of PADI4 target genes during multi-lineage differentiation of embryonic stem cells. (2023-10-02). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

Protocol for identifying differentially expressed genes using the RumBall RNA-seq analysis platform. (2024-03-10). STAR Protocols. [Link]

-

RNA-seq workflow: gene-level exploratory analysis and differential expression. CSAMA 2025 Biological Data Science. [Link]

-

Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. (2013-08-01). Journal of Visualized Experiments. [Link]

-

Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and chromatin-Associated Proteins. (2006). Methods in Molecular Biology. [Link]

-

A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation. (2019-01-29). Journal of Visualized Experiments. [Link]

-

Mammalian Two-Hybrid assays for studies of interaction of p300 with transcription factors. (2014-01-01). Methods in Molecular Biology. [Link]

-

Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus. (2018-12-06). JCI Insight. [Link]

-

From bench to bytes: a practical guide to RNA sequencing data analysis. (2025-10-28). Frontiers in Genetics. [Link]

-

Citrullination regulates pluripotency and histone H1 binding to chromatin. (2014-08-13). Nature. [Link]

-

PAD-mediated histone tail citrullination leads to chromatin decondensation. ResearchGate. [Link]

-

Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. (2015-03-01). Nature Chemical Biology. [Link]

-

Activation of PAD4 in NET formation. (2012-10-01). Frontiers in Immunology. [Link]

-

PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease. Maastricht University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for identifying differentially expressed genes using the RumBall RNA-seq analysis platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Two-Hybrid assays for studies of interaction of p300 with transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microscope.readthedocs.io [microscope.readthedocs.io]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

The Irreversible Covalent Modification of PAD4 by F-Amidine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the covalent modification of Protein Arginine Deiminase 4 (PAD4) by F-amidine, a potent irreversible inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical mechanisms, experimental validation, and cellular implications of this critical interaction. Our focus is on providing not just protocols, but a foundational understanding of the scientific principles that underpin these methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of PAD4 and its Inhibition

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on a variety of protein substrates, most notably histones.[1][2] This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a key component of the innate immune response.[1][2] Dysregulation of PAD4 activity and the subsequent hypercitrullination are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, and various cancers.[1][3]

The critical role of PAD4 in disease has spurred the development of inhibitors to modulate its activity. Among these, haloacetamidine-based compounds, such as F-amidine and Cl-amidine, have emerged as powerful tools for studying PAD4 function.[1][4] These molecules act as mechanism-based irreversible inhibitors, forming a covalent bond with a key cysteine residue in the enzyme's active site.[1][4] This guide will specifically focus on the interaction between PAD4 and F-amidine, providing a comprehensive overview of its mechanism and the experimental approaches to study it.

The Molecular Mechanism of F-Amidine-Mediated PAD4 Inactivation

The irreversible inhibition of PAD4 by F-amidine is a targeted process that relies on the enzyme's own catalytic machinery. The inactivation proceeds through a covalent modification of the active site cysteine, Cys645.[1][5]

The Chemistry of Covalent Modification

F-amidine is designed as a substrate analog, mimicking the natural arginine substrate of PAD4.[6] The key to its inhibitory action lies in the replacement of a terminal amino group of the guanidinium with a fluoroacetamidine "warhead".[1][6] This modification maintains the positive charge necessary for binding to the active site while introducing a reactive electrophilic center.

The proposed mechanism of inactivation involves the following key steps:

-

Binding to the Active Site: F-amidine binds to the calcium-activated PAD4 active site in a manner similar to the natural substrate.[6]

-

Nucleophilic Attack: The catalytic Cys645, present as a reactive thiolate anion in the active enzyme, initiates a nucleophilic attack on the iminium carbon of the fluoroacetamidine warhead.[5] This leads to the formation of a tetrahedral intermediate.[5]

-

Role of His471: The active site residue His471 acts as a general acid, protonating the leaving group and facilitating the subsequent steps.[5]

-

Intramolecular Rearrangement: A proposed mechanism involves the formation of a transient three-membered sulfonium ring, which then rearranges to form a stable thioether bond between the sulfur of Cys645 and the inhibitor.[5][6] This covalent adduct permanently inactivates the enzyme.

The crystal structure of PAD4 in complex with F-amidine (PDB ID: 2DW5) provides structural confirmation of this covalent modification, showing a clear electron density for the thioether linkage between Cys645 and the inhibitor.[6][7]

Visualization of the Inactivation Mechanism

The following diagram illustrates the proposed mechanism of PAD4 inactivation by F-amidine.

Caption: Mechanism of PAD4 covalent modification by F-amidine.

Experimental Protocols for Studying PAD4-F-Amidine Interaction

A multi-faceted experimental approach is necessary to fully characterize the covalent modification of PAD4 by F-amidine. This section provides detailed, step-by-step methodologies for key assays.

Biochemical Assay for PAD4 Activity and Inhibition

A common method to assess PAD4 activity and its inhibition is through a fluorescence-based assay that detects the byproducts of the deimination reaction.

Principle: This assay often utilizes a synthetic substrate that, upon citrullination by PAD4, becomes susceptible to cleavage by a developing enzyme, releasing a fluorophore. Alternatively, assays can measure the ammonia produced during the reaction.[8][9] The activity of PAD4 is inversely proportional to the fluorescent signal when using specific pro-fluorescent substrates.[8]

Step-by-Step Protocol (Fluorometric):

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 5 mM CaCl₂, 2 mM DTT, pH 7.6.

-

PAD4 Enzyme: Recombinant human PAD4 diluted in assay buffer to the desired concentration (e.g., 50 nM).

-

F-amidine Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Serially dilute in assay buffer to achieve a range of inhibitor concentrations.

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorescent substrate like Z-Arg-AMC.[8]

-

Developing Solution: (If using a pro-fluorescent substrate) A solution containing a protease that specifically cleaves the citrullinated product.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 20 µL of the various F-amidine dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of the diluted PAD4 enzyme to each well (except the no-enzyme control) and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10 µL of 0.5 M EDTA).

-

If using a pro-fluorescent substrate, add the developing solution and incubate for an additional 15-30 minutes.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each F-amidine concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the F-amidine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the covalent modification of a protein. This technique allows for the precise determination of the mass of the protein-inhibitor adduct.

Principle: By comparing the mass of native PAD4 with that of PAD4 treated with F-amidine, a mass shift corresponding to the molecular weight of the bound inhibitor (minus the leaving group) can be detected. Peptide mapping following enzymatic digestion can further pinpoint the exact site of modification.

Step-by-Step Workflow:

-

Sample Preparation:

-

Incubate recombinant PAD4 (e.g., 10 µM) with an excess of F-amidine (e.g., 100 µM) in assay buffer for 1-2 hours at 37°C.

-

Include a control sample of PAD4 incubated with vehicle (DMSO).

-

Remove excess, unbound inhibitor by buffer exchange using a desalting column or dialysis.

-

-

Intact Protein Analysis (LC-MS):

-

Inject the native and F-amidine-treated PAD4 samples into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Use a reversed-phase column suitable for protein separation.

-

Acquire mass spectra in the appropriate mass range for PAD4 (~74 kDa).[3]

-

Deconvolute the resulting spectra to determine the average molecular weight of the proteins.

-

A mass increase in the F-amidine-treated sample corresponding to the mass of the F-amidine adduct confirms covalent modification.

-

-

Peptide Mapping (LC-MS/MS):

-

Denature, reduce, and alkylate the native and F-amidine-treated PAD4 samples.[10]

-

Digest the proteins into smaller peptides using a protease such as trypsin.[10]

-

Separate the resulting peptides using nano-liquid chromatography coupled to a tandem mass spectrometer (nanoLC-MS/MS).[10]

-

Acquire MS/MS data for the peptides.

-

Analyze the data using proteomic software to identify peptides. Search for a peptide containing Cys645 with a mass modification corresponding to the F-amidine adduct.

-

The MS/MS fragmentation pattern of the modified peptide will provide definitive evidence of the covalent modification at Cys645.

-

Cellular Assays to Assess Target Engagement and Downstream Effects

To understand the effects of F-amidine in a biological context, cellular assays are essential. These can confirm that the inhibitor reaches its target in cells and modulates its activity.

Principle: This assay directly measures the downstream enzymatic activity of PAD4 in cells by detecting the citrullination of one of its key substrates, histone H3.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HL-60 or primary neutrophils) that expresses PAD4.

-

Treat the cells with varying concentrations of F-amidine for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to activate PAD4.[11]

-

Include appropriate controls (vehicle-treated, unstimulated).

-

-

Histone Extraction:

-

Harvest the cells and perform acid extraction of histones or prepare whole-cell lysates.

-

-

Western Blotting:

-

Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

-